5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
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Overview
Description
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (methylamine), and the triazole compound are reacted together.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Methylaminomethyl-2-thiouridine: A similar compound with a sulfur atom in place of one of the nitrogen atoms in the triazole ring.
5-Methylaminomethyl-2-selenouridine: A similar compound with a selenium atom in place of one of the nitrogen atoms in the triazole ring.
Uniqueness
5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride is unique due to its specific triazole structure and the presence of the methylaminomethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c1-6-2-3-7-4(5)9-8-3;;/h6H,2H2,1H3,(H3,5,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZSLIIBMRNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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